Regulatory Threshold Differentiation: Maillard Degradant Limit of 0.15% wt/wt vs. 0.02% (200 ppm) for EP Impurities A and C
The patent-protected formulation guidance establishes a specific acceptance criterion of ≤0.15% wt/wt for this Maillard-derived degradant when mesalazine is formulated with lactose, measured at 25°C/60% RH shelf-life conditions according to ICH stability testing methods [1]. In contrast, the European/British Pharmacopoeia sets substantially lower limits for the process-related specified impurities: Impurity A (4-aminophenol) and Impurity C (2-aminophenol) are each limited to 200 ppm, equivalent to 0.02% wt/wt [2]. The 7.5-fold higher threshold for this pyrrole degradant (0.15% vs. 0.02%) reflects its distinct toxicological risk profile relative to the genotoxic aniline-type impurities, rather than lower analytical sensitivity [3]. The threshold also sits between the EP unspecified impurity limit of 0.05% and the total impurity limit of 0.5%, defining a unique regulatory space that requires compound-specific reference standards for accurate quantification [2].
| Evidence Dimension | Acceptable impurity limit in finished drug product (wt/wt) |
|---|---|
| Target Compound Data | ≤0.15% (1,500 ppm) — Maillard degradant (Mesalazine Impurity 2, CAS 876903-48-9) |
| Comparator Or Baseline | EP Impurity A (4-aminophenol): ≤0.02% (200 ppm); EP Impurity C (2-aminophenol): ≤0.02% (200 ppm); EP unspecified impurities: ≤0.05% (500 ppm) each; EP total impurities: ≤0.5% (5,000 ppm) |
| Quantified Difference | Target compound limit (0.15%) is 7.5× higher than Impurity A/C limits (0.02%); 3× higher than unspecified impurity limit (0.05%); but 3.3× lower than total impurity ceiling (0.5%) |
| Conditions | ICH stability testing at 25°C/60% RH; chromatographic quantification per modified USP method for mesalamine modified-release tablets (Rapid Resolution C18, 3.5 μm × 30 mm cartridge column) |
Why This Matters
Procurement of the correct impurity reference standard is essential because using a generic impurity standard calibrated to the 0.02% EP limit would produce inaccurate system suitability criteria when applied to a degradant with a 0.15% regulatory threshold, potentially causing false out-of-specification results or failure to detect approvable levels of this formulation-specific degradant.
- [1] Kaczanowski MJ, Williams TD, Trombury KF, Redman-Farry NL, assignors to The Procter & Gamble Company. US 2006/0046973 A1. Paragraphs [0053]–[0063]: 'the concentration of a degradant in the unit dosage form, which may accumulate during storage, is no more than about 0.15%, when measured according to a stability testing method recognized by International Conference on Harmonization.' View Source
- [2] British Pharmacopoeia 2025 / Ph. Eur. 11.6. Mesalazine monograph (1699). Impurities A and C: each ≤200 ppm (0.02%). Related substances: unspecified impurities ≤0.05% each; total ≤0.5%; disregard limit 0.03%. View Source
- [3] ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). Identification threshold for drug substances with maximum daily dose ≤2 g/day: 0.1% or 1 mg/day intake (whichever is lower). 2006 Oct 25. View Source
